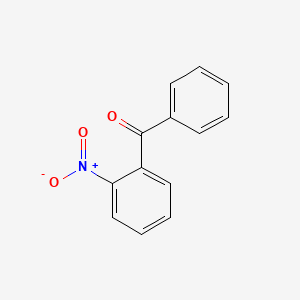

(2-Nitro-phenyl)-phenyl-methanone

Übersicht

Beschreibung

(2-Nitro-phenyl)-phenyl-methanone is an organic compound that belongs to the class of aromatic ketones It consists of a phenyl group attached to a methanone group, which is further substituted with a nitro group at the 2-position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-phenyl)-phenyl-methanone can be achieved through several methods. One common approach involves the nitration of benzophenone. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Nitro-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (2-Amino-phenyl)-phenyl-methanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The structure of (2-Nitro-phenyl)-phenyl-methanone features a phenyl group connected to a carbonyl (ketone) group, which is further linked to a nitro-substituted phenyl group. The presence of the nitro group at the ortho position enhances its chemical reactivity and biological activity, making it a valuable compound in research settings.

Organic Synthesis

This compound serves as a reactive intermediate in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for synthesizing more complex organic molecules.

- Case Study : A study by Xu and Li (2007) demonstrated that this compound can be effectively used in nucleophilic aromatic substitutions with phenoxides, catalyzed by KF/Al₂O₃. This method showcases the compound's utility in generating diverse organic products under mild conditions.

Photochemistry and Photochromism

The compound exhibits photochromic properties, meaning its light absorption characteristics can change upon exposure to light. This property is particularly useful in photochemical applications.

- Research Insight : Pavlishchuk and Khmelnytskyi (2002) explored the photochromism of substituted benzophenones, including this compound, in Langmuir-Blodgett films. Their findings indicate potential applications in developing photosensitive materials.

This compound has demonstrated notable biological activities, particularly as an inhibitor of specific enzymes.

- Case Study : Research published in Organic & Biomolecular Chemistry highlighted that derivatives based on the (2-nitrophenyl)methanol scaffold exhibit promising inhibitory effects on PqsD, an enzyme involved in bacterial communication in Pseudomonas aeruginosa. These compounds showed anti-biofilm activity and a tight-binding mode of action, making them potential candidates for treating biofilm-associated infections .

Material Science Applications

The compound's properties make it suitable for various applications in material science, particularly in creating polymers and coatings that respond to environmental stimuli.

- Application Example : The incorporation of this compound into polymer matrices can enhance their photostability and responsiveness to light, leading to innovative applications in smart materials.

Wirkmechanismus

The mechanism of action of (2-Nitro-phenyl)-phenyl-methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nitrobenzene: Similar in structure but lacks the methanone group.

Benzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

(4-Nitro-phenyl)-phenyl-methanone: Similar structure but with the nitro group at the 4-position.

Uniqueness

(2-Nitro-phenyl)-phenyl-methanone is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Biologische Aktivität

(2-Nitro-phenyl)-phenyl-methanone, also known as benzophenone-2 or 2-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of benzophenones indicated that certain compounds demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the agar well diffusion method, which revealed that it inhibited bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 15 |

| 2b | Escherichia coli | 12 |

| 2c | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The free radical scavenging activity was quantified using various assays, including DPPH and ABTS assays, which demonstrated that the compound significantly decreases reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that this compound can inhibit cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways . The molecular docking studies further support its potential as a lead compound for developing anticancer agents.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of benzophenone derivatives, including this compound. The study assessed their effects on various cancer cell lines and found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The results highlighted the importance of structural modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

(2-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHSIDUUJPTLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176958 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-79-0 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.